(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with difluoro and amino groups, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of Difluoro Groups: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The amino group is introduced via nucleophilic substitution reactions using appropriate amines.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,6S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Swern oxidation.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols, primary or secondary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying stereochemistry in biological systems.
Medicine
In medicinal chemistry, (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol
- (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-one
Uniqueness
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups The presence of both difluoro and amino groups in a chiral cyclohexane ring sets it apart from other similar compounds
Properties
Molecular Formula |
C14H19F2NO |
---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
(1R,6S)-2,2-difluoro-6-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H19F2NO/c1-10(11-6-3-2-4-7-11)17-12-8-5-9-14(15,16)13(12)18/h2-4,6-7,10,12-13,17-18H,5,8-9H2,1H3/t10-,12+,13-/m1/s1 |
InChI Key |
FUYSGOZAFKGWTE-KGYLQXTDSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H]2CCCC([C@@H]2O)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCC(C2O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.